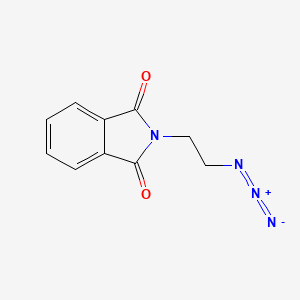

2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione

説明

2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione is a heterocyclic compound that features an azido group attached to an ethyl chain, which is further connected to an isoindole-1,3(2h)-dione core

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione typically involves the reaction of phthalic anhydride with ethylenediamine to form the intermediate 2-(2-aminoethyl)-1h-isoindole-1,3(2h)-dione. This intermediate is then subjected to azidation using sodium azide in the presence of a suitable solvent, such as dimethylformamide, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: The azido group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, dimethylformamide, room temperature.

Cycloaddition: Copper(I) catalysts, room temperature to moderate heating.

Reduction: Triphenylphosphine, tetrahydrofuran, room temperature.

Major Products:

Substituted Derivatives: Various substituted isoindole-1,3(2h)-dione compounds.

Triazole Derivatives: 1,2,3-triazole compounds.

Aminated Derivatives: 2-(2-aminoethyl)-1h-isoindole-1,3(2h)-dione.

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Studies have shown that derivatives of isoindole-1,3-dione exhibit significant biological activities, particularly as cyclooxygenase inhibitors. For instance, a study reported the synthesis of new derivatives that demonstrated selective inhibition of COX-1 and COX-2 enzymes, which are critical targets for anti-inflammatory drugs . The findings indicated that certain compounds had a higher affinity for COX-2 compared to meloxicam, a standard anti-inflammatory medication.

Synthesis of Novel Derivatives

The azidoethyl group allows for further functionalization through click chemistry reactions. This has been exploited to create a variety of new compounds with enhanced biological activities. For example, the synthesis of phthalimide derivatives from 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione has led to the discovery of new pharmacophores with promising therapeutic profiles .

Material Science

In material science, the compound's azido functionality can be utilized in polymer chemistry to create cross-linked networks or as a precursor for photopolymerization processes. Its ability to undergo cycloaddition reactions makes it suitable for developing advanced materials with tailored properties.

Case Study 1: Cyclooxygenase Inhibition

A detailed investigation into the inhibitory effects of various isoindole derivatives on cyclooxygenase enzymes revealed that certain modifications to the azidoethyl group significantly enhanced potency against COX enzymes. The study utilized molecular docking simulations to elucidate binding interactions within the active site of COX enzymes, providing insights into structure-activity relationships .

Case Study 2: Synthesis of Phthalimide Derivatives

Research focusing on the synthesis of phthalimide derivatives from this compound demonstrated yields ranging from 47.24% to 92.91%. The derivatives were characterized using FT-IR, NMR, and mass spectrometry, confirming their structures and paving the way for further biological testing .

作用機序

The mechanism of action of 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are known for their stability and biological activity. Additionally, the compound can interact with nucleophiles, leading to the formation of various functionalized derivatives. These reactions are facilitated by the electronic properties of the isoindole-1,3(2h)-dione core, which can stabilize reaction intermediates and transition states .

類似化合物との比較

2-(2-Aminoethyl)-1h-isoindole-1,3(2h)-dione: Similar structure but with an amino group instead of an azido group.

2-(2-Hydroxyethyl)-1h-isoindole-1,3(2h)-dione: Contains a hydroxy group instead of an azido group.

2-(2-Bromoethyl)-1h-isoindole-1,3(2h)-dione: Features a bromo group in place of the azido group.

Uniqueness: 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical transformations. The azido group can participate in a variety of reactions, including cycloadditions and substitutions, making this compound a valuable intermediate in synthetic chemistry .

生物活性

2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione, also known by its CAS number 30250-66-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- IUPAC Name: 2-(2-azidoethyl)isoindoline-1,3-dione

- Molecular Formula: C10H8N4O2

- Molecular Weight: 216.2 g/mol

- Purity: ≥95%

The structure features an azido group which is known for its reactivity and potential applications in click chemistry, making it a valuable building block in drug development.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors in the body. Notably, it has shown promise as an inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation.

Inhibition Studies

Recent studies have quantified the inhibitory effects of this compound on AChE and BuChE:

| Compound | Enzyme | IC50 (μM) |

|---|---|---|

| This compound | AChE | 1.12 |

| This compound | BuChE | 21.24 |

These values indicate that the compound exhibits a significantly stronger inhibitory effect on AChE compared to BuChE, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .

Study on Cholinesterase Inhibition

A study conducted by Bajda et al. evaluated various derivatives of isoindoline-1,3-dione as potential cholinesterase inhibitors. The results indicated that compounds with longer alkyl linkers exhibited improved inhibitory activity against AChE. The best-performing derivatives were those with phenyl substituents at specific positions .

PROTAC Applications

The compound has also been explored as a functionalized ligand for PROTAC (Proteolysis Targeting Chimeras) research. As a cereblon ligand with an azide linker, it facilitates targeted protein degradation, which is a promising strategy in cancer therapy . This application highlights the versatility of this compound in modern drug development.

特性

IUPAC Name |

2-(2-azidoethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c11-13-12-5-6-14-9(15)7-3-1-2-4-8(7)10(14)16/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYPSHDXYZFTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952620 | |

| Record name | 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30250-66-9 | |

| Record name | Phthalimide, N-(2-azidoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030250669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。